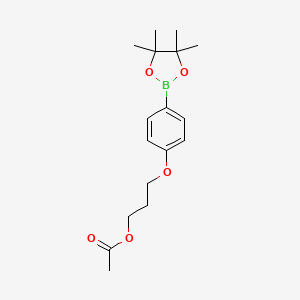
4-N-(Vinylbenzyl)aminobutyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-(Vinylbenzyl)aminobutyric acid (4-NVABA) is a synthetic compound that has been studied for its potential applications in laboratory experiments and scientific research. 4-NVABA is a versatile compound that is both water-soluble and non-toxic, making it an ideal candidate for a variety of applications. We will also discuss the potential future directions for 4-NVABA research.
Mechanism of Action
4-N-(Vinylbenzyl)aminobutyric acid acts as an inhibitor of G-protein coupled receptors and ion channels. It binds to the receptor or ion channel and prevents it from functioning normally. This inhibition can be used to study the structure and function of the receptor or ion channel, as well as its role in physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of G-protein coupled receptors and ion channels, which can lead to altered physiological responses. Additionally, this compound has been shown to inhibit the activity of enzymes involved in signal transduction pathways, which can lead to changes in cellular metabolism.
Advantages and Limitations for Lab Experiments
4-N-(Vinylbenzyl)aminobutyric acid has several advantages for use in laboratory experiments. It is non-toxic, water-soluble, and can be easily synthesized from readily available starting materials. Additionally, it has a wide range of applications, from studying the structure and function of proteins to studying cellular metabolism. However, this compound also has some limitations. It is not as potent as some other compounds and its effects may not be as long-lasting.
Future Directions
There are a number of potential future directions for 4-N-(Vinylbenzyl)aminobutyric acid research. For example, it could be used to study the structure and function of other proteins and biomolecules, such as enzymes and transcription factors. Additionally, it could be used to study the effects of drugs and other compounds on cellular metabolism. Finally, it could be used to study the effects of environmental toxins on cellular processes.
Synthesis Methods
4-N-(Vinylbenzyl)aminobutyric acid can be synthesized from several different starting materials. The most common method is to react 4-vinylbenzyl chloride with sodium aminobutyrate in the presence of a base such as sodium hydroxide. The reaction is carried out in a polar organic solvent such as dimethylformamide (DMF). The reaction yields a mixture of this compound and its isomer, this compound-d4. The this compound-d4 can be separated from the this compound by chromatography.
Scientific Research Applications
4-N-(Vinylbenzyl)aminobutyric acid has been studied for its potential applications in laboratory experiments and scientific research. It has been used as a tool to study the structure and function of proteins and other biomolecules. In particular, this compound has been used to study the structure and function of G-protein coupled receptors, which are involved in a variety of physiological processes. Additionally, this compound has been used in studies of the structure and function of ion channels, which are essential for the proper functioning of cells.
properties
IUPAC Name |
4-[(4-ethenylphenyl)methylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-11-5-7-12(8-6-11)10-14-9-3-4-13(15)16/h2,5-8,14H,1,3-4,9-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZRVJFDVKEZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CNCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene](/img/structure/B6343777.png)








